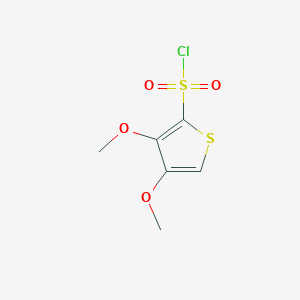

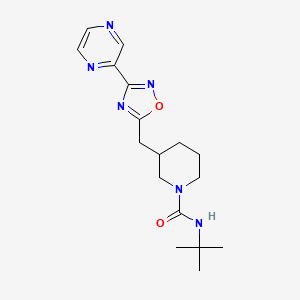

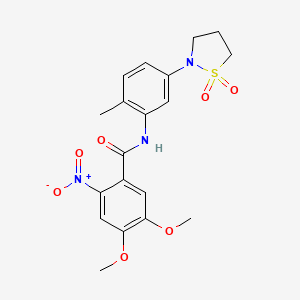

![molecular formula C9H9N3O2 B2612119 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid CAS No. 1368310-81-9](/img/structure/B2612119.png)

2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid” is a complex organic compound. It contains an imidazole ring, which is a five-membered aromatic heterocycle widely present in important biological building blocks . The imidazole and benzimidazole rings have been commonly used as privileged scaffolds for the development of therapeutic molecules of pharmaceutical or biological interest .

Synthesis Analysis

Imidazole synthesis involves various methods. One method involves the reaction of internal alkynes with iodine in dimethyl sulphoxide (DMSO) to afford benzils, which are subsequently reacted with an aldehyde and ammonium acetate in situ . Another method involves the use of nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of “this compound” is complex. It contains an imidazole ring, which is a five-membered aromatic heterocycle . The imidazole ring is fused to a benzene ring at the 4- and 5-positions .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and varied. For instance, it can be involved in the construction of metal–organic frameworks (MOFs) due to the coordination advantage of N-heterocyclic carboxylate ligands .Applications De Recherche Scientifique

Synthesis and Characterization

- A study on the synthesis of novel oxadiazole derivatives from benzimidazole, including N-(1H-benzo[d]imidazol-2-yl)methyl-5-[(hetero)aryl-1,3,4-oxadiazol-2yl]methanamine, showcased the diverse applications of benzimidazole derivatives in creating new chemical entities (Vishwanathan & Gurupadayya, 2014).

Antimicrobial and Antitubercular Activities

- Benzimidazole–oxadiazole hybrid molecules have shown promising antimicrobial and anti-tubercular activities, indicating the potential of benzimidazole derivatives in medical research (Shruthi et al., 2016).

Antihypertensive Agents

- Research into nonpeptide angiotensin II receptor antagonists has included the synthesis of N-(biphenylylmethyl)imidazoles, illustrating the role of benzimidazole derivatives in the development of new antihypertensive drugs (Carini et al., 1991).

Antioxidant Activities

- The synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives demonstrated antioxidant and antimicrobial activities, highlighting the potential of benzimidazole derivatives in pharmacological research (Bassyouni et al., 2012).

Anti-Cancer Research

- The study of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters revealed their potential as anti-breast cancer agents, indicating the significance of benzimidazole derivatives in cancer research (Karthikeyan et al., 2017).

Corrosion Inhibition

- Research on the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors in acidic environments for mild steel demonstrated the practical applications of benzimidazole derivatives in industrial and material science (Ammal et al., 2018).

Safety and Hazards

Orientations Futures

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry for drug discovery . The research and development of imidazole- and benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This opens up new opportunities for researchers to design future generation novel and potent imidazole- and benzimidazole-containing drugs .

Mécanisme D'action

Target of Action

Imidazole derivatives have been known to interact with a variety of therapeutic targets .

Mode of Action

Imidazole derivatives are known for their diverse bioactivities due to their special structural features and electron-rich environment .

Biochemical Pathways

Imidazole and benzimidazole rings are widely explored and utilized by the pharmaceutical industry due to their broad spectrum of bioactivities .

Result of Action

Imidazole derivatives are known for their diverse range of biological activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid. For instance, temperature and humidity have been shown to affect the proton conductive properties of certain imidazole-based compounds .

Propriétés

IUPAC Name |

2-(methylamino)-3H-benzimidazole-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-10-9-11-6-3-2-5(8(13)14)4-7(6)12-9/h2-4H,1H3,(H,13,14)(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZFNUKQFCVIQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC2=C(N1)C=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

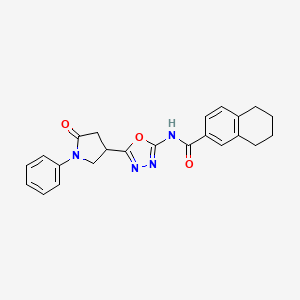

![N-(2-Methylphenyl)-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidin](/img/no-structure.png)

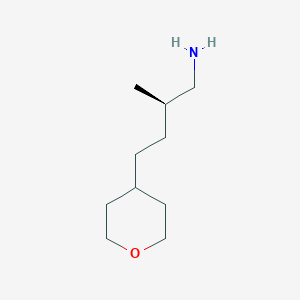

![4-(Mesitylsulfonyl)-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2612037.png)

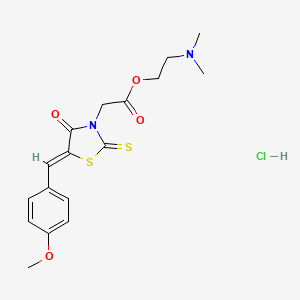

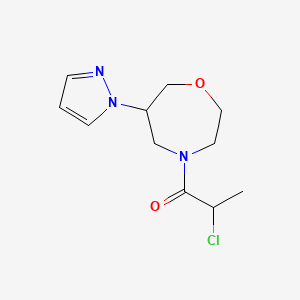

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2612044.png)

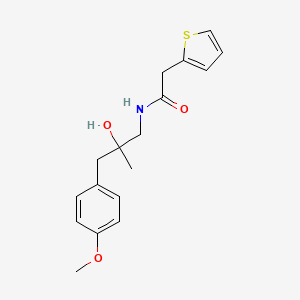

![1-(4-Ethoxyphenyl)-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2612055.png)

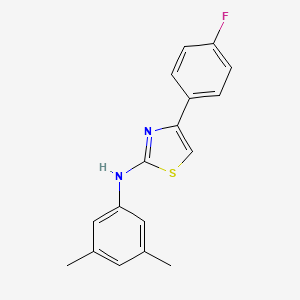

![6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612056.png)